Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(4-6(9)11-2)5-7(10)12-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQGHBTUHGYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine methyl ester attacks the carbonyl carbon of 2-methoxyacetyl chloride, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is being investigated for its potential as a precursor in synthesizing biologically active compounds. Its derivatives have shown promise in developing selective inhibitors for enzymes relevant to various diseases, including osteoarthritis.
Case Study : Research indicates that derivatives of this compound can act as potent inhibitors of aggrecanase enzymes, which are implicated in cartilage degradation in osteoarthritis. The synthesis of these inhibitors involves the compound's application as a reactant, leading to significant therapeutic implications in joint health.
Antifungal Activity
The compound is also being explored for its antifungal properties. Studies have shown that it can be modified to enhance its efficacy against fungal pathogens.
Application Summary : this compound exhibits potential as a fungicide when structurally altered to target specific fungal receptors.
Enzymology Studies
In biochemical research, this compound serves as a substrate or inhibitor in enzymatic reactions. Its derivatives are utilized to probe enzyme mechanisms and interactions.
Results and Outcomes : Various studies have demonstrated that compounds similar to this compound are effective in elucidating enzyme kinetics and mechanisms, providing insights into metabolic pathways.
Synthetic Routes
The synthesis of this compound involves several methods that can yield high purity and yield under mild conditions. The use of Fmoc (fluorenylmethoxycarbonyl) chemistry has been noted for synthesizing derivatives with improved biological activity.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Fmoc Chemistry | Up to 80 | Mildly basic conditions at low temperatures |
| Traditional Esterification | Varies | Room temperature with appropriate catalysts |
This table summarizes different synthesis methods and their respective yields, highlighting the efficiency of modern synthetic techniques.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate (CAS 6175-26-4)
- Structural Differences : The benzyl group replaces the methyl group on the nitrogen atom.
- Molecular Formula: C₁₃H₁₇NO₄ (vs. C₈H₁₃NO₅ for the target compound).
- Spectral Data : Characterized by NMR and HRMS; SMILES:
COC(=O)CN(Cc1ccccc1)CC(=O)OC. - Synthesis: Not explicitly described but likely involves alkylation of the amine precursor.
- Key Difference : The bulkier benzyl group may influence solubility and steric interactions in reactions.
Cyclic Derivatives
(2S,3S,4R)-Methyl 4-(cyanomethyl)-3-(2-methoxy-2-oxoethyl)-1-tosylpyrrolidine-2-carboxylate
- Structural Differences : Incorporates a pyrrolidine ring and tosyl (p-toluenesulfonyl) group.
- Synthesis: Uses AZADOL® and PhI(OAc)₂ in methanol, followed by column chromatography .
- Characterization : ¹H-NMR (δ 1.90–3.50 ppm for pyrrolidine protons), HRMS (m/z calc. 465.1534, found 465.1537) .
- Relevance : Demonstrates how cyclic constraints stabilize the 2-methoxy-2-oxoethyl group in stereochemically complex environments.
4-(2-Methoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid
- Structural Differences : Tetrahydro-pyran ring replaces the amine core.
- Synthesis : Electrosynthetic hydrocarboxylation of Methyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (74.2% yield) .
- Physical Properties : White solid, m.p. unreported; IR peaks at 1738 cm⁻¹ (ester C=O) and 1689 cm⁻¹ (carboxylic acid C=O) .
Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate
Thiazolidinedione Derivatives (Compound 48, )
- Structure : Methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-1H-imidazol-1-yl)acetate.
- Bioactivity : Potent antimicrobial activity against S. aureus, E. coli, and A. niger (Table 15 in ).
- Key Insight : The 2-methoxy-2-oxoethyl group enhances membrane permeability, contributing to bioactivity.
Antioxidant Carboxylic α,α-Diaminodiesters (Compound 2a, )
- Structure: Methyl 2-benzamido-2-(2-methoxy-2-oxoethyl)amino)propanoate.
- Bioactivity: IC₅₀ = 0.19 mg/mL (vs.
Data Table: Key Properties of Structural Analogs
Biological Activity
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate, also known as Dimethyloxallyl Glycine (DMOG), is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.157 g/mol |
| CAS Number | 89464-63-1 |
| Solubility | Very soluble in water |
| Log P (octanol-water) | -0.39 |
The compound acts primarily as a hypoxia mimetic agent, influencing cellular responses to low oxygen levels. It inhibits prolyl hydroxylases (PHDs), enzymes that regulate the degradation of hypoxia-inducible factor (HIF). By stabilizing HIF, DMOG promotes the expression of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxic conditions .
Biological Activities
-
Anti-Cancer Effects :
- DMOG has been shown to enhance the efficacy of various chemotherapeutic agents by inducing apoptosis in cancer cells. Studies indicate that it can sensitize cancer cells to doxorubicin and other chemotherapeutics through HIF-mediated pathways .
- In vitro studies demonstrated that DMOG treatment led to increased cell death in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Neuroprotective Properties :
- Regulation of Metabolism :
Case Study 1: Cancer Treatment
A study conducted on the effects of DMOG on MCF-7 breast cancer cells revealed that treatment with DMOG resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways mediated by HIF stabilization.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of DMOG showed a marked reduction in neuroinflammation and improved cognitive function. This was attributed to its ability to upregulate protective genes associated with neuronal survival under stress conditions.
Q & A
Q. What are the established synthetic routes for preparing Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate in laboratory settings?
The synthesis typically involves multi-step reactions. One method starts with ethyl oxalyl chloride reacting with methylamine to form an intermediate ester, followed by hydrolysis to yield the final compound . Alternative routes include oxidation of N-methylglycine derivatives using potassium permanganate under controlled conditions . Key steps include:
- Use of anhydrous solvents (e.g., dry ether) to prevent side reactions.
- Catalytic agents like sulfuric acid to enhance esterification efficiency .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of DMOG?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, methylamino protons at δ 2.8–3.2 ppm) .
- IR Spectroscopy : Peaks at 1740 cm (ester C=O) and 1650 cm (amide C=O) confirm key moieties .
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 175.14 (M+H) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H···O=C interactions) and planar geometry .
Q. How can researchers optimize reaction yields during DMOG synthesis?
Yield optimization strategies include:
- Catalyst Selection : p-Toluenesulfonic acid improves esterification efficiency compared to HSO .
- Temperature Control : Maintaining 50–55°C during condensation steps minimizes byproduct formation .
- Solvent Choice : Ethanol or ethyl acetate enhances intermediate solubility .
- Stepwise Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Advanced Research Questions
Q. What is the mechanistic role of DMOG in stabilizing hypoxia-inducible factor (HIF) in cellular models?
DMOG inhibits HIF prolyl hydroxylases (HIF-PHs), blocking HIF-1α degradation. Key steps:
- Competitive binding to the enzyme’s active site via its α-ketoglutarate-mimetic structure .
- Stabilization of HIF-1α under normoxic conditions, inducing pseudo-hypoxic responses (e.g., VEGF upregulation) .
- Experimental validation: Western blotting for HIF-1α accumulation in HEK293 cells treated with 1 mM DMOG for 6–24 hours .
Q. How do structural modifications of DMOG derivatives affect their antioxidant activity?
Substituent variations significantly alter bioactivity. For example:
- Methyl 2-benzamido derivatives (e.g., compound 2a in ) show IC values of 0.19–1.18 mg/mL in DPPH assays, outperforming ascorbic acid (IC 0.22 mg/mL) .
- Electron-withdrawing groups (e.g., chloro) enhance radical scavenging by stabilizing resonance structures .
- Steric hindrance from bulky substituents (e.g., indole rings) reduces activity .
Q. What experimental approaches resolve contradictions in reported IC50_{50}50 values for DMOG analogs?
Discrepancies arise from assay conditions:
Q. How does X-ray crystallography elucidate DMOG’s molecular interactions in enzyme binding?
Q. What strategies improve DMOG’s stability in aqueous solutions for in vivo studies?
Stability challenges include hydrolysis of ester groups. Mitigation methods:
- pH Buffering : Store solutions at pH 6–7 to slow ester hydrolysis .
- Lyophilization : Freeze-dried DMOG retains >90% activity after 6 months at -20°C .
- Prodrug Design : Masking esters with tert-butyl groups enhances plasma stability .
Q. How do in vitro and in vivo models differ in assessing DMOG’s pharmacological effects?
Q. What computational methods predict DMOG’s reactivity in novel chemical reactions?
Density Functional Theory (DFT) simulations guide synthetic planning:
- Reactivity Sites : The methylamino group (nucleophilic) and α-keto ester (electrophilic) are key .
- Transition States : Simulate intermediates in oxidation/reduction pathways .
- Solvent Models : COSMO-RS predicts solubility trends in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
